Diethanolamine fusidate
Overview
Description
Diethanolamine fusidate is a compound formed by the combination of diethanolamine and fusidic acid. Fusidic acid is a tetracyclic triterpenoid antibiotic that is primarily used to treat bacterial infections, particularly those caused by gram-positive organisms . Diethanolamine is an organic compound that acts as a weak base and is soluble in water . The combination of these two compounds results in this compound, which is used for its antibacterial properties.
Mechanism of Action
Target of Action
Diethanolamine fusidate, also known as fusidic acid, primarily targets the elongation factor G (EF-G) and chloramphenicol acetyltransferase enzymes in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation process .
Mode of Action
This compound interacts with its targets by binding to EF-G after translocation and guanosine-5’-triphosphate (GTP) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . It also inhibits chloramphenicol acetyltransferase enzymes .
Biochemical Pathways
By inhibiting EF-G, this compound disrupts the protein synthesis process in bacteria. This leads to the inhibition of the production of proteins vital for cell division, resulting in bacterial cell death .
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to cell death . This makes it an effective bacteriostatic agent against gram-positive organisms .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Diethanolamine fusidate vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The preparation of diethanolamine fusidate involves the reaction of fusidic acid with diethanolamine. Fusidic acid can be synthesized through various methods, including fermentation of Fusidium coccineum . Diethanolamine is typically produced by the reaction of ethylene oxide with ammonia, followed by further reaction with additional ethylene oxide . The reaction conditions for the synthesis of this compound involve maintaining a controlled temperature and pH to ensure the proper formation of the compound .
Chemical Reactions Analysis
Diethanolamine fusidate undergoes various chemical reactions, including:
Oxidation: Diethanolamine can be oxidized to form diethanolamine derivatives.
Reduction: Fusidic acid can undergo reduction reactions to form different derivatives.
Substitution: Diethanolamine can participate in substitution reactions, where its hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethanolamine fusidate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its antibacterial properties and its effects on bacterial protein synthesis.
Industry: It is used in the formulation of pharmaceutical products, including creams, ointments, and eye drops.
Comparison with Similar Compounds
Diethanolamine fusidate can be compared with other similar compounds, such as:
Sodium fusidate: Another form of fusidic acid used for its antibacterial properties.
Fusidic acid: The parent compound of this compound, used in various formulations.
Triethanolamine fusidate: A similar compound with triethanolamine instead of diethanolamine.
This compound is unique due to its specific combination of diethanolamine and fusidic acid, which provides distinct solubility and absorption properties .
Properties
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZZCXRLEFBPLZ-JCJNLNMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020012 | |
Record name | Diethanolamine fusidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16391-75-6 | |
Record name | 29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-3,11-dihydroxy-, (3α,4α,8α,9β,11α,13α,14β,16β,17Z)-, compd. with 2,2′-iminobis[ethanol] (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16391-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethanolamine fusidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethanolamine fusidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4α,8α,9β,13α,14β,17Z)-16β-acetoxy-3α,11α-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid, compound with 2,2'-iminodiethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHANOLAMINE FUSIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XKK7J9CT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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